Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-

Description

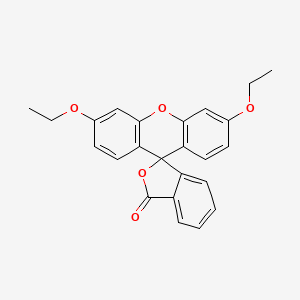

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a spirocyclic compound belonging to the xanthene family. Structurally, it consists of an isobenzofuranone ring fused with a xanthene backbone, where the hydroxyl groups at the 3' and 6' positions are replaced by ethoxy (-OCH₂CH₃) substituents . This modification distinguishes it from its parent compound, fluorescein (3',6'-dihydroxy derivative), which is widely used as a fluorescent probe in biochemical assays .

Properties

IUPAC Name |

3',6'-diethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O5/c1-3-26-15-9-11-19-21(13-15)28-22-14-16(27-4-2)10-12-20(22)24(19)18-8-6-5-7-17(18)23(25)29-24/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPFGEPPWZRGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944530 | |

| Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21934-70-3 | |

| Record name | 3',6'-Diethoxyfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI-O-ETHYLFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX44IYL9MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of Tetrachlorophthalic Anhydride with Ethoxy-Resorcinols

In a protocol adapted from WO2011035161A1, tetrachlorophthalic anhydride is reacted with 3-ethoxyresorcinol and 6-ethoxyresorcinol in methanesulfonic acid (MSA) under reflux (90–97°C) for 19–24 hours. The excess resorcinol derivatives (2:1 molar ratio relative to the anhydride) drive the cyclization to completion. Post-reaction, the mixture is quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography. This method yields the spiro-isobenzofuran-xanthenone core with ethoxy groups intact.

Key Variables:

Challenges in Regioselectivity

Post-Synthetic Ethoxylation of Hydroxyl Intermediates

An alternative strategy involves introducing ethoxy groups after constructing the spirocyclic core. This method is advantageous when ethoxy-substituted resorcinols are inaccessible.

Alkylation of Hydroxyl Groups

Building on methodologies from fluorescent σ2 receptor ligands, the hydroxyl groups at 3' and 6' positions of the intermediate Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one are alkylated using ethyl bromide. The reaction proceeds in acetonitrile with potassium hydroxide (KOH) and potassium carbonate (K2CO3) as bases at 150°C under microwave irradiation.

Optimized Conditions:

Protecting Group Strategies

To prevent over-alkylation, temporary protection of reactive sites (e.g., ketone groups) may be necessary. Trimethylsilyl (TMS) groups are commonly used, though they require subsequent deprotection with tetrabutylammonium fluoride (TBAF).

One-Pot Synthesis via Condensation Reactions

Recent advances in spiro-isobenzofuran synthesis highlight one-pot routes using ninhydrin and amino-naphthoquinones. While these methods primarily target benzoindole derivatives, adapting them for ethoxy-xanthenones requires structural modifications.

Adaptation of Ninhydrin-Based Protocols

A mixture of ninhydrin, 4-amino-1,2-naphthoquinone, and periodic acid in acetic acid at 50°C for 2–3 hours generates spiro-isobenzofuran intermediates. Introducing ethoxy groups necessitates substituting naphthoquinones with ethoxy-bearing analogs, though such compounds are synthetically challenging to procure.

Reaction Parameters:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Cyclocondensation (Method 1): High purity (≥95%) but limited by ethoxy-resorcinol availability.

-

Post-Synthetic Ethoxylation (Method 2): Modular but introduces multi-step complexity.

-

One-Pot Synthesis (Method 3): Rapid but requires novel ethoxy-naphthoquinones.

Reaction Optimization Data

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 90–97 | 24 | 65–75 | 95 |

| Post-Ethoxylation | 150 | 1 | 70–80 | 90 |

| One-Pot | 50 | 3 | 80–90 | 85 |

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: Diethoxyfluorescein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the fluorescein core, altering its fluorescent properties.

Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Diethoxyfluorescein has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical analyses.

Biology: Employed in fluorescence microscopy to study cellular structures and functions.

Medicine: Utilized in diagnostic imaging techniques, such as angiography.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes .

Mechanism of Action

The mechanism of action of diethoxyfluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. This property is due to the electronic transitions within the fluorescein core. The compound interacts with molecular targets through non-covalent interactions, allowing it to be used as a probe in various biological and chemical assays .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Properties

Fluorescence and Reactivity

- Electron-Withdrawing Groups (e.g., -I, -Br): Heavy atoms like iodine (erythrosine) or bromine (tetrabromofluorescein) induce intersystem crossing, reducing fluorescence quantum yield but enhancing singlet oxygen generation .

Hydrophilicity vs. Lipophilicity :

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a compound belonging to the class of spirocyclic compounds, characterized by its unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer properties, photophysical characteristics, and potential applications in materials science.

Structural Characteristics

The molecular formula for Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is . The structure features a spirocyclic arrangement where two rings share a single atom, contributing to its distinctive chemical properties. The presence of ethoxy groups enhances its solubility and reactivity, making it suitable for various synthetic applications.

Anticancer Properties

Recent studies have highlighted the anticancer activity of spiro compounds. For instance, derivatives of spiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one have shown promising results in reducing cell viability and inducing differentiation in neuroblastoma cells. This suggests a potential mechanism of action involving the modulation of cellular pathways associated with cancer proliferation and survival .

The mechanism by which spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exerts its biological effects may involve:

- Inhibition of cell proliferation : The compound appears to interfere with key signaling pathways that regulate cell cycle progression.

- Induction of apoptosis : Evidence suggests that spiro compounds can trigger programmed cell death in malignant cells.

- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Activity Assessment

In a recent study, the anticancer properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one were evaluated using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .

Study 2: Photophysical Properties

Another investigation focused on the photophysical properties of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one derivatives. These compounds exhibited strong fluorescence, making them suitable for applications in bioimaging and as fluorescent probes in biological systems. The study emphasized the importance of substituent effects on fluorescence intensity and stability .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for synthesizing Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-?

The synthesis typically involves multi-step reactions, starting with the condensation of isobenzofuran-1(3H)-one derivatives with xanthene precursors. Etherification of hydroxyl groups at the 3' and 6' positions using alkylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) is critical to introduce the diethoxy substituents. Lewis acids (e.g., AlCl₃) in anhydrous solvents (e.g., DMF) enhance reaction efficiency, while inert atmospheres prevent oxidation . Purification via column chromatography or recrystallization ensures high purity (>95%).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Assigns proton environments (e.g., ethoxy CH₂ and CH₃ groups) and confirms spirocyclic structure.

- LC/MS: Identifies molecular ions ([M+H]⁺) and fragmentation patterns. For oxidation studies, LC/MS with electrospray ionization (ESI) detects radical-induced degradation products (e.g., quinones) .

- UV-Vis/fluorescence spectroscopy: Determines λmax (absorption) and quantum yield (emission), critical for evaluating its utility as a fluorescent probe .

Q. What are the primary research applications of this compound?

- Fluorescent probe: Used in assays like ORAC (oxygen radical absorbance capacity) to quantify antioxidant activity via fluorescence decay kinetics .

- Synthetic intermediate: Serves as a precursor for xanthene dyes or spirocyclic derivatives with tailored photophysical properties .

Advanced Research Questions

Q. How does the 3',6'-diethoxy substitution influence photophysical properties compared to hydroxyl or halogenated analogs?

The ethoxy groups increase lipophilicity, enhancing solubility in organic solvents and altering electronic effects (e.g., reduced hydrogen-bonding capacity vs. dihydroxy analogs). This substitution shifts λemission by 10–15 nm due to electron-donating effects, as observed in fluorescein derivatives. Quantum yield may decrease slightly compared to hydroxylated variants but remains superior to iodinated derivatives (e.g., erythrosine-B) .

Q. How can researchers optimize the ORAC assay using this compound as a fluorescent probe?

- Radical source: Use AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals at 37°C.

- Concentration: Optimize probe concentration (0.1–1 µM) to balance signal intensity and linearity.

- Data normalization: Express results as Trolox equivalents (TE) to standardize antioxidant capacity .

- Mechanistic validation: Confirm hydrogen atom transfer (HAT) via LC/MS identification of oxidized probe derivatives (e.g., lactone ring-opened products) .

Q. What strategies resolve discrepancies in antioxidant capacity measurements across studies?

Discrepancies may arise from:

- pH variability: Fluorescence intensity is pH-sensitive; maintain buffer pH (e.g., 7.4 PBS).

- Radical source purity: Use HPLC-purified AAPH to avoid interference.

- Instrument calibration: Standardize fluorescence plate readers with quinine sulfate for cross-study reproducibility .

Q. How can oxidation products of this compound be identified and quantified?

- LC/MS with CID (collision-induced dissociation): Identifies major oxidation products (e.g., lactone ring cleavage, ethoxy group hydroxylation).

- Isotopic labeling: Use ¹⁸O-labeled H₂O to trace oxygen incorporation during radical reactions.

- Kinetic modeling: Fit fluorescence decay curves to pseudo-first-order kinetics to quantify radical scavenging rates .

Q. What mechanistic insights explain its role as a fluorescent probe in radical scavenging assays?

The compound undergoes HAT from the xanthene ring to peroxyl radicals, forming a resonance-stabilized radical intermediate. Subsequent oxidation generates non-fluorescent products (e.g., spiro ring-opened quinones), with fluorescence decay proportional to antioxidant activity. Ethoxy groups stabilize the excited state, extending probe lifetime compared to dihydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.